6-Amino-4-(anthracen-9-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(ANTHRACEN-9-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex heterocyclic compound that features a pyrano[2,3-c]pyrazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of an anthracenyl group and a pyrano[2,3-c]pyrazole moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(ANTHRACEN-9-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and pyrazolin-5-one in the presence of a catalyst. For instance, a green, one-pot synthesis can be achieved using a water-SDS-ionic liquid system . This method is advantageous due to its high yield, eco-friendly conditions, and recyclability of the reaction medium.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts, such as nano-eggshell/Ti(IV), can enhance the efficiency and scalability of the process . These catalysts facilitate the reaction under mild conditions, reducing the need for toxic organic solvents and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(ANTHRACEN-9-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
6-AMINO-4-(ANTHRACEN-9-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new materials and catalysts.
Biology: In biological research, the compound’s potential as a fluorescent probe or bioactive molecule is explored.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(ANTHRACEN-9-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9-(4-Phenyl)anthracene: This compound shares the anthracenyl group but lacks the pyrano[2,3-c]pyrazole moiety.
9-(4-Phenylethynyl)-anthracene: Another anthracene derivative with different substituents, affecting its photophysical properties.
9,10-Bis(phenylethynyl)anthracene: This compound has two phenylethynyl groups, providing distinct electronic and optical characteristics.
Uniqueness
6-AMINO-4-(ANTHRACEN-9-YL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its combination of an anthracenyl group and a pyrano[2,3-c]pyrazole core. This structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to other similar compounds.
Properties
Molecular Formula |
C24H20N4O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-amino-4-anthracen-9-yl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C24H20N4O/c1-2-7-19-22-21(18(13-25)23(26)29-24(22)28-27-19)20-16-10-5-3-8-14(16)12-15-9-4-6-11-17(15)20/h3-6,8-12,21H,2,7,26H2,1H3,(H,27,28) |
InChI Key |
BZMGMELHAJNMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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